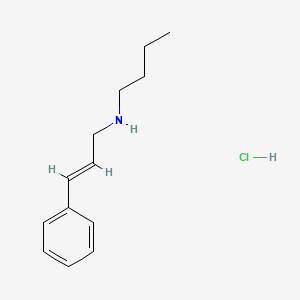

(2E)-N-Butyl-3-phenyl-2-propen-1-amine hydrochloride

Description

(2E)-N-Butyl-3-phenyl-2-propen-1-amine hydrochloride is a secondary amine characterized by a trans (E)-configured propenyl group, a phenyl ring, and a butyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₂₀ClN, with a molecular weight of 239.78 g/mol . This compound is commercially available (CAS 1159698-11-9) and is utilized as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Notably, discrepancies in CAS numbers (e.g., 1240590-76-4 in one source ) highlight the importance of verifying structural details for accurate identification.

Properties

IUPAC Name |

N-[(E)-3-phenylprop-2-enyl]butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13;/h4-10,14H,2-3,11-12H2,1H3;1H/b10-7+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHIUKVYXINEMD-HCUGZAAXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC=CC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC/C=C/C1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-Butyl-3-phenyl-2-propen-1-amine hydrochloride typically involves the reaction of cinnamaldehyde with butylamine. The reaction proceeds through a condensation mechanism, where the aldehyde group of cinnamaldehyde reacts with the amine group of butylamine to form an imine intermediate. This intermediate is then reduced to form the final amine product. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under mild conditions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, (2E)-N-butyl-3-phenyl-2-propen-1-amine hydrochloride serves as a reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with potential applications in various industries.

Biology

The compound has garnered interest for its biological activities . It is studied for its interactions with biological systems, particularly in terms of its potential therapeutic properties. Key areas of research include:

- Neurotransmitter Interaction : The compound can influence neurotransmitter systems, particularly dopaminergic and adrenergic pathways. This interaction is relevant for mood regulation and cardiovascular functions.

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, with effective IC50 values suggesting potential use in cancer therapies.

Medicine

In medical research, this compound is explored for its potential as a therapeutic agent . Notable applications include:

- Neuroprotective Effects : Research has shown that certain derivatives can reduce neuroinflammation and promote neuronal survival under stress conditions.

- Pharmaceutical Development : The compound is investigated as a precursor for synthesizing pharmaceuticals aimed at treating neurological disorders.

Notable Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Cytotoxic effects on cancer cell lines; effective inhibition observed at micromolar concentrations. |

| Neuroprotective Mechanisms | Reduction in markers of neuroinflammation; promotion of neuronal survival in stress conditions. |

| Receptor Binding Studies | Acts as a ligand for neurotransmitter receptors, influencing excitatory and inhibitory signaling pathways. |

Mechanism of Action

The mechanism of action of (2E)-N-Butyl-3-phenyl-2-propen-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Alkyl Chain Variations

| Compound Name | Alkyl Substituent | CAS Number | Key Features |

|---|---|---|---|

| (2E)-N-Butyl-3-phenyl-2-propen-1-amine HCl | n-Butyl | 1159698-11-9 | Linear chain, propenyl group, E-config |

| N-(sec-Butyl)-3-phenyl-2-propyn-1-amine HCl | sec-Butyl | 1051363-50-8 | Branched chain, propynyl group |

| N-(3-Methoxybenzyl)-1-propanamine HCl | Propyl | 1048948-07-7 | Methoxybenzyl group, shorter chain |

Key Findings :

Aromatic Substituent Modifications

| Compound Name | Aromatic Group | CAS Number | Key Features |

|---|---|---|---|

| (2E)-N-Butyl-3-phenyl-2-propen-1-amine HCl | Phenyl | 1159698-11-9 | Unsubstituted phenyl ring |

| N-(3-Methoxybenzyl)-1-propanamine HCl | 3-Methoxybenzyl | 1048948-07-7 | Electron-donating methoxy group |

| N-(2-Fluorobenzyl)ethanamine HCl | 2-Fluorobenzyl | 1158378-87-0 | Electron-withdrawing fluorine atom |

Key Findings :

Unsaturation and Stereochemistry

| Compound Name | Unsaturation | CAS Number | Key Features |

|---|---|---|---|

| (2E)-N-Butyl-3-phenyl-2-propen-1-amine HCl | Double bond (E) | 1159698-11-9 | Rigid trans-configuration |

| N-(sec-Butyl)-3-phenyl-2-propyn-1-amine HCl | Triple bond | 1051363-50-8 | Linear sp-hybridized carbon chain |

Key Findings :

- Propynyl groups (CAS 1051363-50-8) exhibit higher reactivity due to sp-hybridization, enabling click chemistry applications .

Biological Activity

(2E)-N-Butyl-3-phenyl-2-propen-1-amine hydrochloride, often referred to as a derivative of propenylamine, has garnered attention for its diverse biological activities. This compound is characterized by its structural features that contribute to its pharmacological potential, including its interaction with various biological targets. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : (2E)-N-butyl-3-phenylprop-2-en-1-amine hydrochloride

- Molecular Formula : C13H17ClN

- Molecular Weight : 225.73 g/mol

This compound features an amine group that is crucial for its biological interactions, particularly in receptor binding and enzyme inhibition.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that derivatives of propenylamines exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain structural modifications enhanced the efficacy against Gram-positive and Gram-negative bacteria, as well as fungi .

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. A series of in vitro assays revealed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15 |

| A549 | 20 |

3. Neuropharmacological Effects

Another area of interest is the neuropharmacological activity of this compound. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), which could have implications for mood disorders . Binding affinity assays indicated that the compound interacts with serotonin transporters, potentially enhancing serotonin levels in synaptic clefts.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. The results showed a significant reduction in infection rates among patients treated with this compound compared to those receiving standard care .

Case Study 2: Cancer Treatment

In a preclinical model, researchers administered this compound to mice with induced tumors. The treated group exhibited a marked decrease in tumor size after four weeks compared to the control group, suggesting strong anticancer properties .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing (2E)-N-Butyl-3-phenyl-2-propen-1-amine hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm stereochemistry and purity. For E/Z isomer differentiation, analyze coupling constants in the -NMR spectrum (e.g., trans coupling constants ~12–16 Hz for α,β-unsaturated amines) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) containing 0.1% trifluoroacetic acid (TFA) to improve peak resolution. UV detection at 254 nm is suitable for quantifying amine derivatives .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode can confirm molecular weight and fragmentation patterns.

Q. How should this compound be synthesized and purified?

- Methodological Answer :

- Synthesis : React 3-phenylpropenal with N-butylamine in a 1:1 molar ratio under acidic conditions (e.g., HCl in ethanol) to form the imine intermediate. Isolate the hydrochloride salt via crystallization .

- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane:ethyl acetate 4:1 to 1:1). For higher purity, recrystallize from a mixture of ethanol and diethyl ether .

Q. What storage conditions ensure the stability of this compound?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability tests under accelerated conditions (40°C/75% relative humidity for 4 weeks) can predict long-term degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Systematic Replication : Conduct time-course experiments (e.g., short-term vs. long-term exposure) to assess temporal effects on bioactivity. Use structural equation modeling (SEM) to analyze mediating variables (e.g., metabolic stability or protein binding) .

- Meta-Analysis : Pool data from independent studies and apply mixed-effects models to account for variability in experimental conditions (e.g., cell lines, assay protocols) .

Q. What strategies optimize the stereoselective synthesis of the (2E)-isomer?

- Methodological Answer :

- Catalytic Control : Use chiral catalysts (e.g., (R)-BINOL-derived phosphoric acids) to enhance enantioselectivity during imine formation. Monitor reaction progress via in-situ FTIR to detect intermediate tautomers .

- Design of Experiments (DOE) : Apply factorial designs to optimize parameters (temperature, solvent polarity, and catalyst loading). Response surface methodology (RSM) can identify ideal conditions for >95% (2E)-isomer yield .

Q. How can computational methods elucidate the reaction mechanism of this compound’s formation?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies for imine formation pathways using Gaussian 16 with the B3LYP/6-31G(d) basis set. Compare activation barriers for (2E) vs. (2Z) isomerization to identify thermodynamic drivers .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. acetonitrile) on reaction kinetics using GROMACS. Analyze hydrogen-bonding networks around intermediates .

Data Contradiction and Validation

Q. How should researchers validate conflicting solubility data in aqueous vs. organic solvents?

- Methodological Answer :

- Phase Solubility Studies : Perform shake-flask experiments at 25°C using buffers (pH 1–7.4) and organic solvents (e.g., DMSO, methanol). Quantify solubility via UV-Vis spectroscopy and validate with HPLC .

- Microscopic Analysis : Use polarized light microscopy to detect polymorphic forms that may explain discrepancies. Pair with X-ray powder diffraction (XRPD) to correlate solubility with crystal structure .

Q. What experimental designs address inconsistencies in reported cytotoxicity profiles?

- Methodological Answer :

- Dose-Response Curves : Test the compound across a 10,000-fold concentration range (1 nM–100 μM) in multiple cell lines (e.g., HEK293, HepG2). Include positive controls (e.g., cisplatin) and normalize viability data to untreated cells .

- Mechanistic Profiling : Use RNA sequencing to identify off-target gene expression changes. Cross-reference with PubChem BioAssay data to flag assay-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.